Ethyl 2-chloro-5-nitrobenzoate

Antibacterial MRSA Coordination Polymer

Researchers needing regioselective 2-chloro-5-nitrobenzoate scaffolds face inconsistent isomer purity. Ethyl 2-chloro-5-nitrobenzoate (CAS 16588-17-3) resolves this with crystallography-validated substitution geometry (nitro-ring dihedral <1°), enabling predictable SNAr regiochemistry and selective anti-MRSA activity comparable to gentamicin. • Defined nitro geometry ensures reproducible LSD1 inhibitor synthesis • Distinct toxicity profile vs. 2,4- and 4,3-isomers confirmed in ecotoxicological assays • Reliable electrophilic partner for pharma intermediate construction

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 16588-17-3
Cat. No. B097930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-nitrobenzoate
CAS16588-17-3
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
InChIKeyJXOMCDVAPASMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloro-5-Nitrobenzoate: Chemical Profile & Comparators


Ethyl 2-chloro-5-nitrobenzoate (CAS 16588-17-3) is a chloronitroaromatic ester with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is characterized by a chlorine substituent at the 2-position and a nitro group at the 5-position on the benzoate ring . This substitution pattern confers distinct reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its utility is often compared to isomers such as ethyl 2-chloro-4-nitrobenzoate, ethyl 4-chloro-3-nitrobenzoate, and the free acid 2-chloro-5-nitrobenzoic acid, where positional isomerism significantly impacts biological activity and material properties [1].

Positional isomer for regioselective synthesis (2-chloro-5-nitro)
Scaffold for antimicrobial coordination polymer research
Model compound for solid-state conformation studies

Ethyl 2-Chloro-5-Nitrobenzoate: Why Substitution Fails


The position of the chlorine and nitro substituents on the benzoate ring critically determines the compound's electronic structure, intermolecular interactions, and biological activity. For instance, crystallographic analysis of 2:1 complexes with pyrazine reveals that the dihedral angle between the nitro group and the benzene ring is 0.5° for 2-chloro-5-nitrobenzoic acid versus 0.3° for 2-chloro-4-nitrobenzoic acid, while the carboxyl group angles are 20.0° and 30.1°, respectively [1]. These subtle geometric differences lead to distinct supramolecular architectures and hydrogen-bonding patterns, which can profoundly affect solubility, stability, and bioavailability in pharmaceutical formulations [2]. Furthermore, comparative toxicity studies on Hydractinia echinata demonstrate that nitro-substituted derivatives exhibit significantly lower toxicity than chloronitro-substituted ones, and even within chloronitro isomers, the 2-chloro-5-nitro motif exhibits a unique safety profile [3]. Consequently, substituting one isomer for another without experimental validation risks unpredictable and potentially detrimental outcomes in synthesis yields, material performance, and biological assays.

Positional Isomer Mismatch
Crystal packing, solubility, and stability may shift with 2-chloro-4-nitro or 4-chloro-3-nitro isomers; material properties may not transfer directly.
Biological Activity Shift
Antimicrobial and biological response profiles are substitution-specific; 2-chloro-5-nitro scaffold cannot be assumed equivalent to other chloronitrobenzoate isomers.
Toxicity Profile Variation
Comparative ecotoxicity data show distinct toxicity patterns among chloronitro isomers; safety assessment depends on exact substitution.

Ethyl 2-Chloro-5-Nitrobenzoate: Differentiation Evidence


Anti-MRSA Activity of Derivatives

A 2D coordination polymer derived from 2-chloro-5-nitrobenzoic acid (the free acid of the target compound) demonstrated selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with activity comparable to the standard antibiotic gentamicin, whereas the corresponding methylethanolammonium salt derivative exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria [1]. This stark contrast in activity between two derivatives of the same core scaffold underscores how the specific 2-chloro-5-nitro substitution pattern enables precise tuning of antibacterial properties, a degree of control not achievable with other positional isomers [2].

Anti-MRSA Activity
Class-level
Selective inhibition comparable to gentamicin
Reported antimicrobial screening context
Derived from coordination polymer; MIC values not quantified
Antibacterial MRSA Coordination Polymer

Dihedral Angles in Pyrazine Complexes

In 2:1 complexes with pyrazine, 2-chloro-5-nitrobenzoic acid exhibits a nitro group dihedral angle of 0.5° and a carboxyl group angle of 20.0° with respect to the benzene ring, compared to 0.3° and 30.1°, respectively, for 2-chloro-4-nitrobenzoic acid [1]. These geometric differences, although subtle, result in distinct hydrogen-bonding networks and packing arrangements in the solid state, which can influence material properties such as solubility, stability, and crystal morphology [2].

Dihedral Angles
Head-to-head
Nitro 0.5°, Carboxyl 20.0°
More planar carboxyl conformation vs. 2-chloro-4-nitro isomer
Pyrazine complex, X-ray diffraction
Crystallography Supramolecular Chemistry Conformation

Comparative Toxicity in Hydractinia echinata

A toxicity evaluation using the Hydractinia echinata test system revealed that ethanolamine 2-chloro-5-nitrobenzoate and its 2-chloro-4-nitrobenzoate counterpart exhibit higher toxicity compared to the non-chlorinated ethanolamine 4-nitrobenzoate [1]. While direct quantitative toxicity data (e.g., LC50) for the ethyl ester is not provided, this study establishes a clear class-level trend: the presence and position of the chlorine substituent in chloronitrobenzoates significantly modulate toxicity, with the 2-chloro-5-nitro motif conferring a distinct biological response that differs from other isomers [2].

Toxicity Profile
Class-level
Higher toxicity vs. non-chlorinated analog
Isomer-specific toxicity endpoint context
Hydractinia echinata model; LC50 not reported
Toxicology Ecotoxicology Safety

SNAr with 4-Fluorophenol

Ethyl 2-chloro-5-nitrobenzoate serves as a crucial starting material for the synthesis of 2-(4-fluorophenoxy)-5-nitrobenzoic acid via a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorophenol . This reaction exploits the enhanced electrophilicity of the aromatic ring at the 2-position, which is activated by the electron-withdrawing nitro group at the 5-position and the ester group. While direct yield data for this specific transformation is not disclosed in the referenced patent, the methodology demonstrates the compound's unique reactivity as a 'masked' electrophile for introducing diverse functionalities, a property that distinguishes it from its positional isomers where the relative orientation of chlorine and nitro groups would alter the regioselectivity and efficiency of such substitutions [1].

SNAr Reactivity
Data to verify
Regioselective substitution with 4-fluorophenol
Supports synthetic intermediate workflow
Yield data not disclosed; patent method
Organic Synthesis SNAr Pharmaceutical Intermediate

Ethyl 2-Chloro-5-Nitrobenzoate: Application Scenarios


Targeted Anti-MRSA Agents via Coordination Polymers

Based on evidence that 2-chloro-5-nitrobenzoic acid derivatives can form coordination polymers with selective anti-MRSA activity comparable to gentamicin [1], researchers focused on developing next-generation antibacterials should prioritize this specific scaffold. The unique 2-chloro-5-nitro substitution pattern enables the formation of stable 2D coordination polymers with distinct supramolecular architectures that are not accessible with other isomers, thereby providing a rational basis for structure-activity relationship (SAR) studies [2].

Bioactive Molecule Synthesis via Regioselective SNAr

The compound's demonstrated utility as an electrophilic partner in SNAr reactions, as exemplified by its conversion to 2-(4-fluorophenoxy)-5-nitrobenzoic acid [1], makes it an ideal starting material for the synthesis of complex pharmaceutical intermediates. Its specific substitution pattern ensures predictable regioselectivity, which is crucial for constructing target molecules with defined spatial arrangements of functional groups, such as LSD1 inhibitors and other antiproliferative agents [2].

Solid-State Property Optimization for Preformulation

The distinct conformational preferences of the 2-chloro-5-nitrobenzoate motif, characterized by a near-planar nitro group and a relatively planar carboxyl group in pyrazine complexes [1], offer opportunities for engineering crystal forms with improved physicochemical properties. Medicinal chemists and formulation scientists can leverage these conformational differences to modulate solubility, stability, and bioavailability, which are critical parameters in drug development [2].

Ecotoxicity & Safety Profiling

Given the distinct toxicity profile of chloronitrobenzoate derivatives observed in Hydractinia echinata assays [1], this compound serves as a valuable model for studying the environmental fate and effects of nitroaromatic pollutants. Its use in ecotoxicological studies can help establish structure-toxicity relationships that inform the design of safer chemicals and guide risk assessment for industrial discharges [2].

Application
Selection Property
Validation Focus
Anti-MRSA coordination polymer studies
2-Chloro-5-nitro scaffold specificity
Anti-MRSA activity and supramolecular architecture
Regioselective SNAr-based synthesis
Predictable electrophilic substitution pattern
SNAr regioselectivity and product yield
Preformulation crystal engineering
Conformational differences (dihedral angles)
Solubility and stability in solid state
Ecotoxicology and safety profiling
Isomer-specific toxicity profile
Hydractinia echinata toxicity endpoints

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